molecular formula C12H17ClN2O B309052 3-amino-4-chloro-N-(3-methylbutyl)benzamide

3-amino-4-chloro-N-(3-methylbutyl)benzamide

Cat. No.: B309052
M. Wt: 240.73 g/mol
InChI Key: RLNHAIMDPKOQSL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-amino-4-chloro-N-(3-methylbutyl)benzamide: is an organic compound with the molecular formula C12H17ClN2O It is a benzamide derivative characterized by the presence of an amino group at the third position, a chlorine atom at the fourth position, and an isopentyl group attached to the nitrogen atom of the amide group

Properties

Molecular Formula

C12H17ClN2O

Molecular Weight

240.73 g/mol

IUPAC Name

3-amino-4-chloro-N-(3-methylbutyl)benzamide

InChI

InChI=1S/C12H17ClN2O/c1-8(2)5-6-15-12(16)9-3-4-10(13)11(14)7-9/h3-4,7-8H,5-6,14H2,1-2H3,(H,15,16)

InChI Key

RLNHAIMDPKOQSL-UHFFFAOYSA-N

SMILES

CC(C)CCNC(=O)C1=CC(=C(C=C1)Cl)N

Canonical SMILES

CC(C)CCNC(=O)C1=CC(=C(C=C1)Cl)N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions:

The synthesis of 3-amino-4-chloro-N-(3-methylbutyl)benzamide typically involves the following steps:

  • Nitration and Reduction:

    • The starting material, 4-chlorobenzoic acid, undergoes nitration to introduce a nitro group at the third position, forming 3-nitro-4-chlorobenzoic acid.
    • The nitro group is then reduced to an amino group using a reducing agent such as iron powder in the presence of hydrochloric acid, yielding 3-amino-4-chlorobenzoic acid.
  • Amidation:

    • The 3-amino-4-chlorobenzoic acid is then reacted with isopentylamine in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) to form this compound.

Industrial Production Methods:

Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial to maximize yield and purity.

Chemical Reactions Analysis

Types of Reactions:

  • Substitution Reactions:

    • The amino group in 3-amino-4-chloro-N-(3-methylbutyl)benzamide can undergo electrophilic substitution reactions, such as acylation or alkylation, to form various derivatives.
  • Oxidation and Reduction:

    • The compound can undergo oxidation reactions to form corresponding nitroso or nitro derivatives.
    • Reduction reactions can further modify the functional groups, such as reducing the amide group to an amine.

Common Reagents and Conditions:

    Acylation: Acyl chlorides or anhydrides in the presence of a base like pyridine.

    Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

Major Products:

  • Acylated or alkylated derivatives.
  • Oxidized products such as nitroso or nitro compounds.
  • Reduced amine derivatives.

Scientific Research Applications

Chemistry:

  • Used as an intermediate in the synthesis of more complex organic molecules.
  • Employed in the study of reaction mechanisms and kinetics.

Biology:

  • Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

Medicine:

  • Explored for its potential use in drug development, particularly in designing molecules with specific biological activities.

Industry:

  • Utilized in the production of specialty chemicals and materials with desired properties.

Mechanism of Action

The mechanism of action of 3-amino-4-chloro-N-(3-methylbutyl)benzamide depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The presence of the amino and chlorine groups can influence its binding affinity and specificity towards these targets. The isopentyl group may enhance its lipophilicity, aiding in its cellular uptake and distribution.

Comparison with Similar Compounds

    3-amino-4-chlorobenzamide: Lacks the isopentyl group, which may affect its solubility and biological activity.

    4-chloro-N-isopentylbenzamide: Lacks the amino group, which may reduce its reactivity in substitution reactions.

    3-amino-N-isopentylbenzamide: Lacks the chlorine atom, which may influence its electronic properties and reactivity.

Uniqueness:

  • The combination of the amino, chlorine, and isopentyl groups in 3-amino-4-chloro-N-(3-methylbutyl)benzamide provides a unique set of chemical and physical properties, making it a versatile compound for various applications.

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